molecular formula C9H13FN2O B15112392 2-Tert-butyl-5-fluoro-6-methylpyrimidin-4-ol

2-Tert-butyl-5-fluoro-6-methylpyrimidin-4-ol

Cat. No.: B15112392
M. Wt: 184.21 g/mol
InChI Key: VOEFDOMIMXOLRR-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-fluoro-6-methylpyrimidin-4-ol is a heterocyclic compound with a pyrimidine ring structure It is characterized by the presence of a tert-butyl group at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-fluoro-6-methylpyrimidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-tert-butyl-4,6-dimethylpyrimidine and fluorinating agents.

    Oxidation: The hydroxyl group at the 4-position can be introduced through oxidation reactions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Employing purification techniques like recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-fluoro-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The hydroxyl group at the 4-position can be oxidized to form a ketone or reduced to form an alcohol.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under anhydrous conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can yield ketones or alcohols, respectively.

Scientific Research Applications

2-Tert-butyl-5-fluoro-6-methylpyrimidin-4-ol has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: It can be investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-fluoro-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tri-tert-butylpyrimidine: A similar compound with tert-butyl groups at the 2, 4, and 6 positions.

    5-Fluoro-2-methylpyrimidine: A compound with a fluorine atom at the 5-position and a methyl group at the 2-position.

    6-Methyl-2-tert-butylpyrimidin-4-ol: A compound with a tert-butyl group at the 2-position and a methyl group at the 6-position.

Uniqueness

2-Tert-butyl-5-fluoro-6-methylpyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H13FN2O

Molecular Weight

184.21 g/mol

IUPAC Name

2-tert-butyl-5-fluoro-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H13FN2O/c1-5-6(10)7(13)12-8(11-5)9(2,3)4/h1-4H3,(H,11,12,13)

InChI Key

VOEFDOMIMXOLRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)C(C)(C)C)F

Origin of Product

United States

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